

Physicochemical properties of 2-Methylthiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylthiazole-5-carbaldehyde

Cat. No.: B182251

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **2-Methylthiazole-5-carbaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthiazole-5-carbaldehyde is a heterocyclic organic compound featuring a thiazole ring substituted with a methyl group and a formyl (carbaldehyde) group. This molecule serves as a crucial intermediate and building block in the synthesis of a wide array of pharmaceuticals and agrochemicals.^[1] Its unique chemical structure allows for versatile modifications, making it a valuable component in the development of bioactive molecules, including antifungal and antibacterial agents.^[1] Furthermore, its distinct aromatic properties have led to its use in the flavor and fragrance industry.^[1] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and its role in synthetic chemistry.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **2-Methylthiazole-5-carbaldehyde**. These parameters are critical for understanding its behavior in various chemical and biological systems, aiding in reaction design, formulation development, and safety assessments.

Property	Value	Source(s)
IUPAC Name	2-methyl-1,3-thiazole-5-carbaldehyde	PubChem[2]
CAS Number	1003-60-7	ChemicalBook[3]
Molecular Formula	C ₅ H ₅ NOS	PubChem[2]
Molecular Weight	127.17 g/mol	PubChem[2]
Appearance	Yellow to light brown solid/crystals	Chem-Impex[1]
Melting Point	40 - 43 °C	Chem-Impex[1]
Boiling Point	219.0 ± 13.0 °C at 760 mmHg 110-116 °C at 18 Torr	Chemsr, ChemicalBook[4]
Density	1.3 ± 0.1 g/cm ³ 1.270 ± 0.06 g/cm ³ (Predicted)	Chemsr, ChemicalBook[4]
pKa (Predicted)	1.66 ± 0.10	ChemicalBook[4]
LogP	0.52 / 1.1	Chemsr, PubChem[2]
Flash Point	86.2 ± 19.8 °C	Chemsr
Exact Mass	127.009186 Da	PubChem[2]
Polar Surface Area	58.20 Å ²	PubChem[2]

Experimental Protocols

While specific experimental reports detailing the determination of each property for **2-Methylthiazole-5-carbaldehyde** are not readily available in public literature, standard organic chemistry methodologies are applicable. Below are detailed protocols for key properties.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity for a crystalline solid.[5] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.[5]

Methodology:

- Sample Preparation: A small amount of finely powdered, dry **2-Methylthiazole-5-carbaldehyde** is placed in a capillary tube, which is sealed at one end. The tube is tapped gently to compact the sample to a height of 2-3 mm.[6][7]
- Apparatus Setup: The capillary tube is attached to a thermometer or placed in a designated slot in an automated melting point apparatus (e.g., Mel-Temp or DigiMelt).[5][6] The thermometer bulb and the sample should be at the same level.
- Heating: The apparatus, typically containing a heating block or oil bath, is heated.[5] An initial rapid heating can be used to find an approximate melting point.[5]
- Measurement: For an accurate measurement, the apparatus is cooled and then heated slowly, at a rate of 1-2°C per minute, once the temperature is within 15-20°C of the approximate melting point.[5][7]
- Data Recording: Two temperatures are recorded: T1, the temperature at which the first droplet of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1-T2.[5]

Boiling Point Determination (Microscale/Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid. Since **2-Methylthiazole-5-carbaldehyde** is a solid at room temperature, it would first need to be melted.

Methodology:

- Sample Preparation: A small amount of the compound is placed in a small test tube or fusion tube.[8][9]
- Capillary Insertion: A capillary tube, sealed at one end, is placed inside the fusion tube with its open end submerged in the liquid sample and the sealed end above the surface.[8][10]

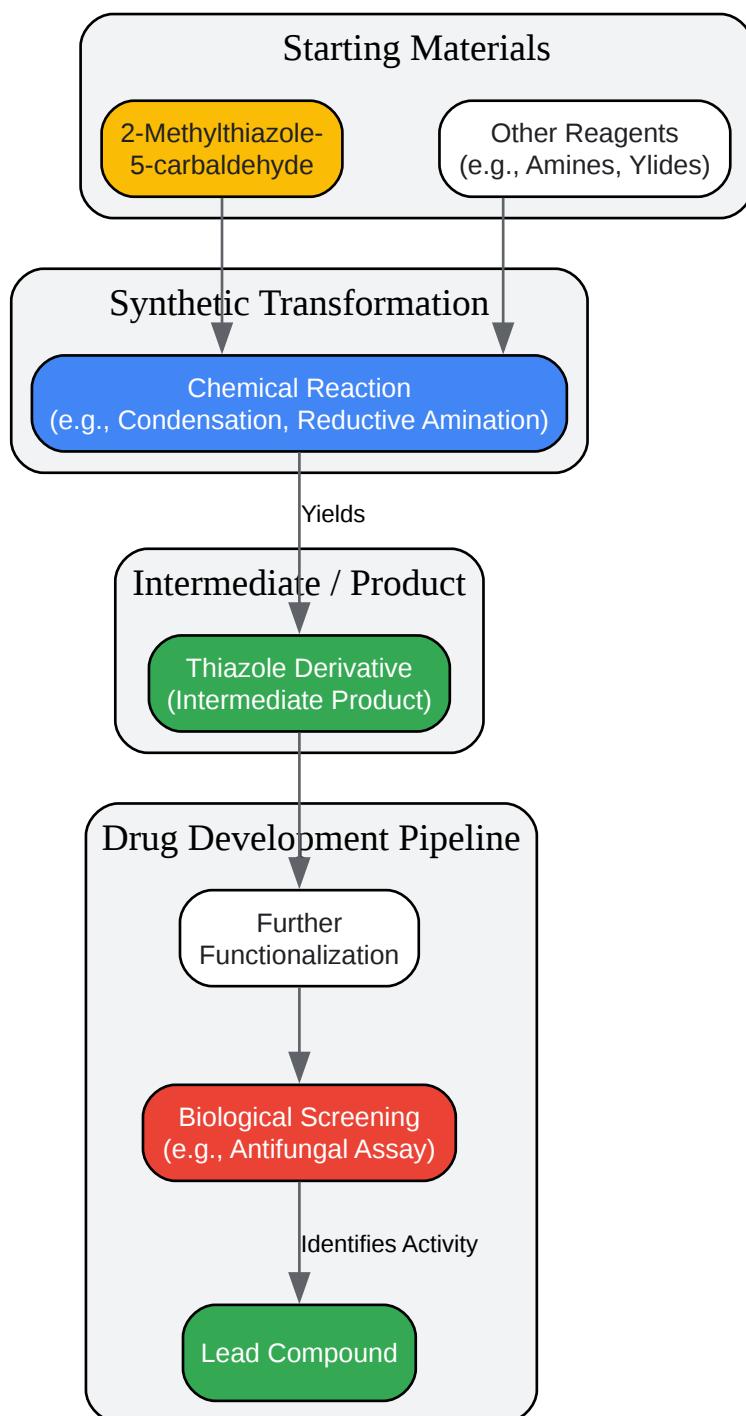
- Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed in a heating bath (e.g., Thiele tube with mineral oil) or an aluminum heating block.[8][9]
- Heating: The apparatus is heated gently and uniformly.[10] As the liquid heats, trapped air in the capillary tube will expand and exit as a slow stream of bubbles.
- Measurement: Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube's open end.[10] The heat source is then removed, and the liquid is allowed to cool.
- Data Recording: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded. This temperature is the boiling point of the liquid, as it is the point where the external pressure equals the vapor pressure of the liquid.[8]

Solubility Determination (Qualitative & Shake-Flask Method)

Solubility studies are fundamental in drug development to understand absorption and formulation requirements.

Qualitative Methodology:

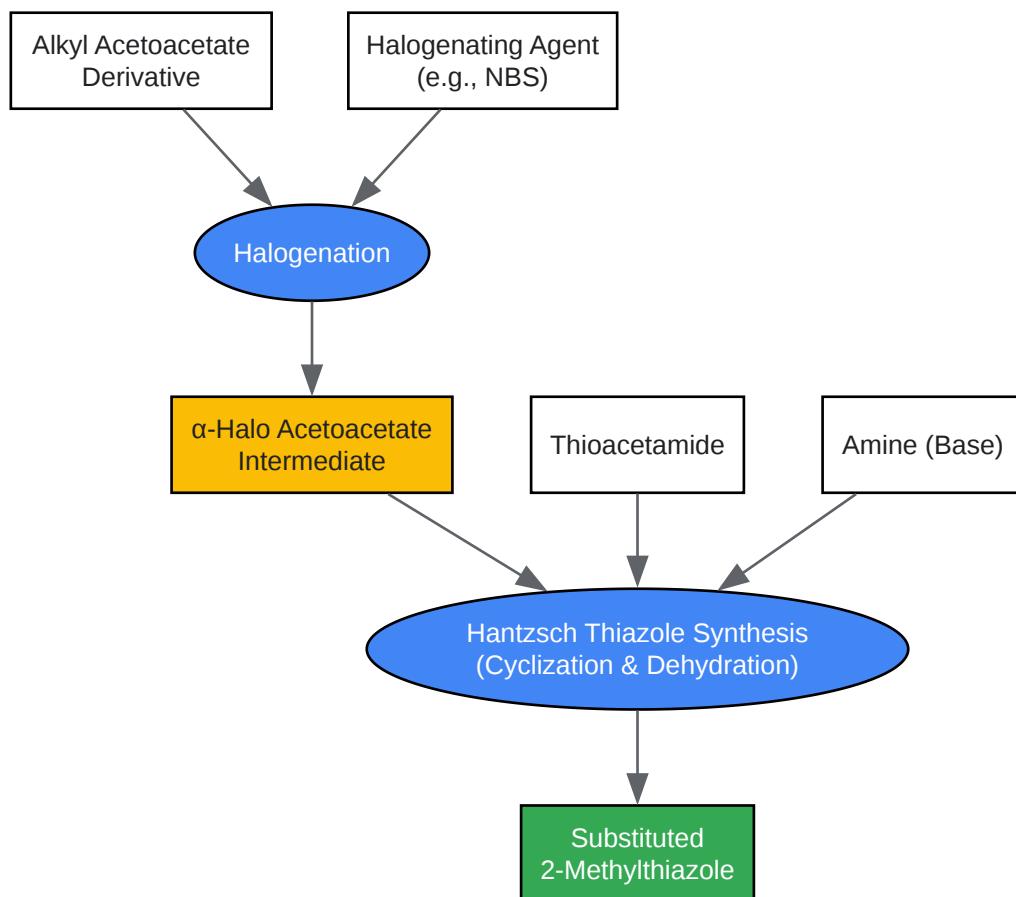
- Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, diethyl ether, 5% aq. HCl, 5% aq. NaOH) are used.[11][12]
- Procedure: A small, measured amount of **2-Methylthiazole-5-carbaldehyde** (e.g., 25 mg) is placed in a test tube.[11] The solvent (e.g., 0.75 mL) is added in portions, and the tube is vigorously shaken after each addition.[11]
- Observation: The compound's solubility is observed and categorized (e.g., soluble, partially soluble, insoluble). Solubility in acidic or basic solutions can indicate the presence of basic or acidic functional groups, respectively.[12]


Quantitative (Shake-Flask) Methodology: This method is considered the gold standard for determining equilibrium solubility.[4]

- **Sample Preparation:** An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, buffer solution) in a sealed flask.[4]
- **Equilibration:** The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the solid and the solution.[13]
- **Sample Analysis:** After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully removed and filtered (using a filter that does not adsorb the solute) to remove all undissolved solids.
- **Quantification:** The concentration of the solute in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[14] This concentration represents the solubility of the compound at that temperature.

Role in Chemical Synthesis & Development

2-Methylthiazole-5-carbaldehyde is not typically an active pharmaceutical ingredient itself but rather a key starting material or intermediate.[1] Its thiazole core is a common scaffold in many biologically active compounds. The aldehyde functional group provides a reactive handle for various chemical transformations, such as condensation, oxidation, reduction, and the formation of imines or other derivatives.


Below is a diagram illustrating a generalized workflow where **2-Methylthiazole-5-carbaldehyde** acts as a building block in the synthesis of more complex molecules, such as potential drug candidates.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow of **2-Methylthiazole-5-carbaldehyde**.

The following diagram illustrates the logical relationship in a common synthetic route to produce thiazole derivatives, starting from simpler precursors. This highlights the fundamental

chemistry involved in creating the core structure of the title compound.

[Click to download full resolution via product page](#)

Caption: General synthesis pathway for the thiazole ring.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 2-Methyl-1,3-thiazole-5-carbaldehyde | C5H5NOS | CID 13934728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methylthiazole-5-carbaldehyde CAS#: 1003-60-7 [m.chemicalbook.com]
- 4. scispace.com [scispace.com]
- 5. almaaqal.edu.iq [almaaqal.edu.iq]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. byjus.com [byjus.com]
- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. www1.udel.edu [www1.udel.edu]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. solubility experimental methods.pptx [slideshare.net]
- To cite this document: BenchChem. [Physicochemical properties of 2-Methylthiazole-5-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b182251#physicochemical-properties-of-2-methylthiazole-5-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com